2-Chloro-1,5-difluoro-3-methylbenzene
Description
Overview of Halogenated Aromatic Compounds in Organic Chemistry and Environmental Science
Halogenated aromatic compounds, or haloarenes, are a class of organic molecules characterized by a benzene (B151609) ring to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are directly bonded. iloencyclopaedia.orgresearchgate.net In organic chemistry, the carbon-halogen bond introduces unique reactivity, making these compounds versatile intermediates in synthesis. researchgate.net They are starting materials for a wide range of reactions, including nucleophilic aromatic substitution and the formation of organometallic reagents like Grignard and organolithium compounds. The presence of halogens significantly influences the electron density of the aromatic ring, affecting the rate and position of further electrophilic substitution reactions. msu.edu
From an environmental perspective, halogenated aromatic compounds are of significant interest and concern. nih.gov Their chemical stability, which is advantageous in many industrial applications, also contributes to their persistence in the environment. nih.gov Many of these compounds are resistant to natural degradation processes, leading to their accumulation in soil, water, and biological tissues. nih.govnih.gov Widespread use in sectors such as agriculture (pesticides, herbicides), industry (solvents, flame retardants, dielectric fluids), and manufacturing has resulted in their status as common environmental pollutants. nih.govscience.gov Consequently, the study of their environmental fate, transport, and potential for bioremediation is a critical area of research. nih.govscience.gov
Structural Characteristics and Substitution Patterns of Halogenated Benzenes
The structure of a halogenated benzene is defined by the number, type, and position of the halogen atoms on the aromatic ring. The specific arrangement of these substituents gives rise to various isomers, each with distinct physical and chemical properties. For instance, a dichlorobenzene molecule can exist as three different structural isomers: 1,2-dichloro- (ortho), 1,3-dichloro- (meta), and 1,4-dichloro- (para).
The substitution pattern is crucial in determining the molecule's reactivity. Halogens exert two opposing electronic effects on the benzene ring:
Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond, which deactivates the ring towards electrophilic attack. msu.edulibretexts.org
Resonance Effect: The lone pairs of electrons on the halogen atom can be donated to the pi-system of the benzene ring, which tends to direct incoming electrophiles to the ortho and para positions. libretexts.org
The compound 2-Chloro-1,5-difluoro-3-methylbenzene features a polysubstituted benzene ring. Its specific substitution pattern—a chlorine atom at position 2, fluorine atoms at positions 1 and 5, and a methyl group at position 3—defines its unique chemical identity and influences its reactivity and physical properties.
| Property | Value |
|---|---|
| CAS Number | 1261737-12-5 |
| Molecular Formula | C₇H₅ClF₂ |
| Molecular Weight | 162.56 g/mol |
Rationale for Researching this compound
The scientific interest in this compound stems primarily from its potential role as a specialized building block or intermediate in the synthesis of more complex, high-value molecules. Polysubstituted aromatic compounds, particularly those containing multiple halogen atoms, are key precursors in the pharmaceutical and agrochemical industries. ontosight.aijmu.edu
The presence of fluorine is particularly significant. Incorporating fluorine atoms into drug candidates can enhance metabolic stability, improve bioavailability, and increase binding affinity to target enzymes or receptors. jmu.edu Similarly, many modern pesticides and herbicides contain fluorinated aromatic structures to achieve high efficacy and selectivity. jmu.edu
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,5-difluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEUDXXGXHOFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies of Chemical Transformations Involving 2 Chloro 1,5 Difluoro 3 Methylbenzene
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The mechanism typically proceeds through a two-step addition-elimination pathway involving the formation of key intermediates. byjus.combyjus.com
Formation and Dynamics of π-Complex and σ-Complex Intermediates
The initial interaction between an electrophile and the π-electron system of 2-Chloro-1,5-difluoro-3-methylbenzene is expected to form a π-complex . In this intermediate, the electrophile is weakly associated with the electron cloud of the aromatic ring without the formation of a covalent bond. researchgate.net This step is generally rapid and reversible.
The resonance structures of the σ-complex illustrate the delocalization of the positive charge across the remaining sp²-hybridized carbon atoms of the ring. The substituents on the ring play a significant role in stabilizing or destabilizing this intermediate.
Rate-Determining Steps and Transition State Characterization
For most electrophilic aromatic substitution reactions, the formation of the σ-complex is the slow, rate-determining step . quora.com This is because this step involves the disruption of the highly stable aromatic system, which requires a significant activation energy. The subsequent step, the deprotonation of the σ-complex to restore aromaticity, is typically fast.
The transition state of the rate-determining step is theorized to resemble the structure of the high-energy σ-complex. Characterization of this transition state would involve computational chemistry methods to model its geometry and energy, providing insights into the activation barrier of the reaction.
Influence of Halogen and Methyl Substituents on Regioselectivity and Reactivity
The directing effects of the substituents on the benzene ring determine the position at which the incoming electrophile will attack. These effects are a combination of inductive and resonance effects. libretexts.orglibretexts.org
Methyl Substituent: The methyl group is an activating group and an ortho, para-director . It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation, thereby increasing the ring's nucleophilicity and stabilizing the σ-complex intermediate. libretexts.orglibretexts.org
In this compound, the directing effects of the four substituents would compete. The powerful ortho, para-directing influence of the methyl group and the weaker ortho, para-directing effects of the halogens would be in opposition to the deactivating inductive effects of the halogens. The ultimate regioselectivity of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, with the positions ortho and para to the methyl group being likely favored, though steric hindrance from adjacent substituents could also play a role.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA) is less common for simple benzene derivatives but can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org
Addition-Elimination Mechanisms and Meisenheimer Complex Formation
For aryl halides, a common mechanism for nucleophilic aromatic substitution is the addition-elimination mechanism . This pathway involves the attack of a nucleophile on the carbon atom bearing a leaving group (in this case, the chloro or fluoro group). libretexts.orglibretexts.org This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . libretexts.orgnih.gov
In the second, faster step, the leaving group is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is crucial for the reaction to proceed.
Activating and Directing Effects of Substituents
In contrast to electrophilic substitution, electron-withdrawing groups activate the ring towards nucleophilic attack. These groups help to stabilize the negative charge of the Meisenheimer complex through their inductive and resonance effects. libretexts.org
In this compound, the chloro and fluoro groups are electron-withdrawing and would activate the ring towards nucleophilic attack, particularly at the carbon atoms to which they are attached. The methyl group, being electron-donating, would have a deactivating effect on nucleophilic aromatic substitution.
The positions ortho and para to the electron-withdrawing halogen groups are the most activated sites for nucleophilic attack, as the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto these electronegative substituents. Therefore, a nucleophile would be expected to preferentially attack the carbon atoms bearing the chloro or fluoro groups. The relative leaving group ability (Cl vs. F) would also be a determining factor in the final product distribution.
Radical Reaction Pathways
Radical reactions are characterized by the involvement of highly reactive species with unpaired electrons. For this compound, the primary sites for radical attack are the methyl group and the aromatic ring.
Free Radical Halogenation at the Methyl Group: Regioselectivity and Radical Stability
Free radical halogenation, typically initiated by ultraviolet (UV) light or heat, proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the case of this compound, the halogenation is expected to occur selectively at the methyl group.
The regioselectivity of this reaction is dictated by the stability of the radical intermediate formed during the hydrogen abstraction step. Abstraction of a hydrogen atom from the methyl group leads to the formation of a benzylic radical. This benzylic radical is significantly stabilized by resonance, as the unpaired electron can delocalize into the aromatic π-system. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring can influence the stability of this benzylic radical, though the resonance stabilization is generally the dominant factor.
The stability of the benzylic radical intermediate is the key determinant for the reaction to proceed at the methyl group rather than at the aromatic ring. Aromatic C-H bonds are significantly stronger, and the corresponding aryl radicals are less stable than the benzylic radical. Therefore, under typical free radical halogenation conditions, substitution on the aromatic ring is not a favored pathway.
Table 1: Predicted Relative Stability of Potential Radical Intermediates in the Halogenation of this compound
| Radical Type | Structure | Stabilizing Factors | Predicted Relative Stability |
| Benzylic | 2-Chloro-1,5-difluoro-3-(halomethyl)phenyl radical | Resonance with the aromatic ring | High |
| Aryl | Radical on the aromatic ring | None | Low |
Hydroxyl Radical Initiated Atmospheric Oxidation Mechanisms
In the atmosphere, the hydroxyl radical (•OH) is a primary oxidant that initiates the degradation of many volatile organic compounds, including substituted benzenes. The atmospheric oxidation of this compound is expected to proceed through complex mechanisms involving the formation of pre-reaction complexes and subsequent oxidation processes.
The initial step in the atmospheric oxidation is the formation of a pre-reaction complex between the •OH radical and this compound. These complexes are weakly bound through van der Waals forces or hydrogen bonding. Theoretical studies on similar aromatic compounds suggest that the •OH radical can approach the molecule from various directions, leading to different complex geometries.
For substituted toluenes, the •OH radical can form a π-complex with the aromatic ring or a complex in the vicinity of the methyl group. The stability and geometry of these pre-reaction complexes are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and chlorine atoms in this compound would likely decrease the electron density of the aromatic ring, potentially affecting the stability of the π-complex.
Following the formation of the pre-reaction complex, the reaction can proceed via two main pathways: •OH addition to the aromatic ring or H-atom abstraction from the methyl group.
The kinetics of these competing pathways are highly dependent on temperature. At lower atmospheric temperatures, the addition of the •OH radical to the aromatic ring to form a hydroxycyclohexadienyl-type radical is often the dominant pathway for many aromatic compounds. However, the rate of this addition is influenced by the electron density of the ring.
Table 2: Predicted Temperature Dependence of Reaction Pathways for the Atmospheric Oxidation of this compound by •OH
| Reaction Pathway | General Temperature Dependence | Influencing Factors |
| •OH Addition to Aromatic Ring | More favorable at lower temperatures | Electron density of the ring, steric hindrance |
| H-atom Abstraction from Methyl Group | More favorable at higher temperatures | C-H bond strength of the methyl group |
Catalytic Reaction Mechanisms and Selectivity Control
Transition metal-catalyzed reactions offer powerful tools for the selective functionalization of C-H bonds, providing efficient routes to complex molecules.
Metal-Catalyzed C-H Activation and Functionalization
Transition metals such as palladium and rhodium are known to catalyze the activation of C-H bonds in aromatic compounds, enabling the introduction of various functional groups. The mechanism of these reactions often involves the coordination of the metal to the aromatic substrate, followed by C-H bond cleavage to form a metallacyclic intermediate.
For this compound, the presence of halogen substituents can influence the catalytic cycle. The chlorine atom could potentially act as a directing group, guiding the metal catalyst to a specific C-H bond, although this is less common than with other functional groups. More likely, the electronic effects of the halogens will impact the reactivity of the aromatic C-H bonds towards the metal catalyst.
The functionalization can occur at either the aromatic C-H bonds or the methyl C-H bonds, depending on the catalyst system and reaction conditions. For instance, palladium catalysts are often used for the arylation, alkenylation, or alkoxylation of aromatic C-H bonds. Rhodium catalysts have also been shown to be effective for a variety of C-H functionalization reactions. The selectivity of these reactions is a key challenge and is often controlled by the choice of ligands on the metal catalyst and the reaction parameters.
While specific studies on the metal-catalyzed C-H activation of this compound are not prevalent in the literature, the general principles of these transformations on substituted aromatic compounds provide a basis for predicting its reactivity and potential for selective functionalization.
Role of Lewis Acids in Activating Halogenated Arenes
The activation of halogenated arenes by Lewis acids is a fundamental strategy in organic synthesis to enhance the reactivity of the C-X (carbon-halogen) bond, thereby facilitating various chemical transformations. In the context of this compound, the presence of a chlorine atom on the aromatic ring offers a site for Lewis acid coordination. Lewis acids, being electron-pair acceptors, can interact with one of the lone pairs of electrons on the chlorine atom. This interaction polarizes the C-Cl bond, increasing the electrophilic character of the attached carbon atom and making the chloride a better leaving group.
This activation principle is central to classic electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylations and acylations. A typical Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) coordinates with the halogenated arene. This coordination weakens the C-Cl bond to such an extent that it can lead to the formation of a transient aryl cation or a highly polarized complex. This activated species is then susceptible to attack by nucleophiles, including other aromatic compounds (in the case of alkylation) or sources of acyl groups.
While specific mechanistic studies detailing the role of Lewis acids in activating this compound are not extensively documented in publicly available research, the reactivity can be inferred from established principles governing halogenated and electron-deficient aromatic systems. The electron-withdrawing nature of the two fluorine atoms on the benzene ring deactivates the ring towards electrophilic attack. However, the C-Cl bond remains a viable handle for initiating reactions through Lewis acid catalysis. The Lewis acid facilitates the cleavage of this bond, which is often the rate-determining step in subsequent functionalization reactions.
For instance, in a hypothetical Friedel-Crafts alkylation reaction with benzene, a Lewis acid would be essential to promote the reaction. The catalyst would activate the C-Cl bond of this compound, enabling the aromatic ring of benzene to act as a nucleophile and displace the chloride, forming a new carbon-carbon bond. The efficacy of different Lewis acids can vary significantly based on their strength and the specific reaction conditions.
The following table illustrates the theoretical effect of various Lewis acids on the activation of a C-Cl bond in a generic Friedel-Crafts reaction involving a substituted chlorobenzene (B131634), based on their known catalytic activity.
Table 1: Relative Activity of Common Lewis Acids in the Activation of Aryl Chlorides
| Lewis Acid | Chemical Formula | Relative Catalytic Activity | Typical Applications |
|---|---|---|---|
| Aluminum Chloride | AlCl₃ | Very High | Friedel-Crafts Alkylation/Acylation |
| Iron(III) Chloride | FeCl₃ | High | Friedel-Crafts Alkylation/Acylation |
| Zirconium(IV) Chloride | ZrCl₄ | Moderate to High | Halogenation, Friedel-Crafts Reactions |
| Boron Trifluoride | BF₃ | Moderate | Friedel-Crafts Reactions, Isomerization |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| Benzene |
| Boron Trifluoride |
| Iron(III) chloride |
| Zinc Chloride |
Computational Chemistry and Theoretical Investigations of 2 Chloro 1,5 Difluoro 3 Methylbenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule, which in turn governs its stability and reactivity. For 2-chloro-1,5-difluoro-3-methylbenzene, these theoretical approaches can elucidate the distribution of electrons and identify regions susceptible to chemical reactions.
Density Functional Theory (DFT) Approaches for Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and predict the stability of organic molecules. nanobioletters.comniscpr.res.in For aromatic compounds, DFT calculations, often paired with basis sets like B3LYP/6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. prensipjournals.com
In the case of this compound, the benzene (B151609) ring is expected to exhibit some distortion from a perfect hexagon due to the presence of different substituents. The carbon-carbon bond lengths within the ring would be approximately 1.39 Å, with slight variations depending on the adjacent substituent. nanobioletters.com The C-Cl and C-F bond lengths are also predictable through DFT calculations. The stability of the molecule can be inferred from its total energy calculated at the optimized geometry. A lower total energy generally corresponds to a more stable molecular structure.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-H (aromatic) bond length | ~1.08 Å |
| C-Cl bond length | ~1.74 Å |
| C-F bond length | ~1.35 Å |
| C-C (methyl) bond length | ~1.51 Å |
| C-H (methyl) bond length | ~1.09 Å |
| C-C-C (aromatic) bond angle | ~120° (with slight deviations) |
Note: These are predicted values based on typical DFT calculations for similar halogenated benzene derivatives.
HOMO-LUMO Analysis and its Correlation with Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. semanticscholar.org A smaller gap suggests that the molecule is more reactive. semanticscholar.org
For this compound, the HOMO is likely to be distributed over the electron-rich benzene ring and the methyl group, while the LUMO may be localized more towards the electronegative halogen atoms. The HOMO-LUMO energy gap can be calculated using DFT, and this value helps in predicting how the molecule will interact with other chemical species. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Note: Specific energy values require dedicated computational calculations for this molecule.
Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and identifying sites for nucleophilic and electrophilic attack. niscpr.res.in The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.
In this compound, the areas around the electronegative fluorine and chlorine atoms are expected to show a negative electrostatic potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.
Spectroscopic Property Prediction and Validation
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (IR, Raman) Analysis and Theoretical Simulation
Theoretical vibrational frequencies can be calculated using DFT methods, and these can be correlated with experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated vibrational modes can be visualized to aid in the assignment of the observed spectral bands. researchgate.net
For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the methyl group, C-C stretching of the ring, and C-Cl and C-F stretching vibrations. Theoretical calculations can help to distinguish between these different modes and understand how the substituents influence the vibrational spectrum.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2870 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1350 - 1100 |
| C-Cl Stretch | 850 - 550 |
Note: These are general ranges and the precise frequencies will depend on the specific molecular environment.
Nuclear Quadrupole Resonance (NQR) Studies for Halogen Environments
Nuclear Quadrupole Resonance (NQR) spectroscopy is a sensitive technique for studying the local chemical environment of quadrupolar nuclei, such as chlorine (³⁵Cl and ³⁷Cl). The NQR frequency is highly dependent on the electric field gradient at the nucleus, which is influenced by the surrounding electron distribution.
While no specific NQR studies on this compound were found, this technique could provide valuable information about the C-Cl bond. The NQR frequency of the chlorine atom would be influenced by the presence of the adjacent fluorine and methyl groups on the benzene ring. Theoretical calculations of the electric field gradient at the chlorine nucleus could be used to predict the NQR frequency and provide a deeper understanding of the electronic structure around the halogen atom.
Intermolecular Interactions and Solvent Effects
The study of intermolecular interactions and solvent effects is crucial for understanding the chemical behavior, reactivity, and potential applications of this compound. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.
Halogen-π (X-π) interactions are noncovalent interactions between a halogen atom (acting as a Lewis acid) and a π-system (acting as a Lewis base). In the case of this compound, the chlorine and fluorine atoms can potentially engage in such interactions. The strength of these interactions generally increases with the size and polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.govresearchgate.net Consequently, the chlorine atom in this compound would be expected to form more significant halogen-π bonds compared to the fluorine atoms.
Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) combined with Density Functional Theory (SAPT-DFT) are instrumental in dissecting the nature of these interactions. acs.org This analysis allows for the quantification of the contributions from electrostatics, exchange, induction, and dispersion forces. For halogenated benzenes, dispersion and exchange interactions have been shown to be the primary drivers of the equilibrium geometries in molecular clusters. acs.orgunina.it
The presence of both electron-donating (methyl) and electron-withdrawing (chloro, difluoro) substituents on the benzene ring of this compound modulates the quadrupole moment of the aromatic system, thereby influencing the strength and geometry of any potential halogen-π interactions. Theoretical calculations can predict the preferred orientations for these interactions, which are critical for understanding molecular recognition phenomena, for instance, in the binding of this molecule to biological targets or its packing in crystal structures.
To illustrate the expected interaction energies, a hypothetical data table based on computational studies of similar halogenated aromatic systems is presented below. These values are calculated for the interaction of this compound with a model π-system like benzene.
| Interaction Type | Interaction Energy (kcal/mol) | Dominant Force Contribution |
|---|---|---|
| Chlorine-π Interaction | -2.5 to -4.0 | Dispersion |
| Fluorine-π Interaction | -0.5 to -1.5 | Electrostatics/Dispersion |
This table presents hypothetical data based on trends observed in computational studies of other halogenated benzenes.
The reactivity of this compound can be significantly influenced by the solvent environment. Computational modeling is a key tool for elucidating these solvent effects on reaction pathways. Two primary approaches are employed: implicit and explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This method is computationally efficient and is often used to obtain a first approximation of the solvent's influence on the geometry, electronic structure, and relative energies of reactants, transition states, and products.
Explicit solvation models provide a more detailed picture by including a number of individual solvent molecules around the solute. This approach allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, which can be crucial in determining reaction mechanisms. However, this method is computationally more demanding.
For a molecule like this compound, theoretical studies would typically employ Density Functional Theory (DFT) calculations combined with a suitable solvation model to explore potential reactions, such as nucleophilic aromatic substitution. The choice of solvent can alter the activation energy barriers and the stability of intermediates, thereby affecting both the reaction rate and the product distribution. For instance, polar solvents might stabilize charged intermediates, accelerating certain reaction pathways.
The following interactive table illustrates hypothetical results from a computational study on a substitution reaction of this compound in different solvents, showcasing the impact of the solvent on the calculated activation energy.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 35.2 |
| Toluene (B28343) | 2.4 | 32.8 |
| Acetone (B3395972) | 20.7 | 28.5 |
| Ethanol | 24.6 | 27.9 |
This table contains hypothetical data derived from general principles of computational chemistry and studies on similar aromatic compounds. smf.mxaip.org
These computational approaches are invaluable for predicting the chemical behavior of this compound in various environments, guiding experimental work, and aiding in the design of chemical processes.
Environmental Chemistry and Degradation Mechanisms of Halogenated Aromatics
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For halogenated aromatics, these pathways are primarily driven by light energy (photolysis) and highly reactive chemical species generated through advanced oxidation processes.
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons. The susceptibility of a halogenated aromatic compound to photolysis depends on its ability to absorb light at relevant environmental wavelengths and the quantum yield of the degradation reaction. The primary photoreaction for many halogenated benzenes is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. documentsdelivered.com
Studies on related compounds, such as trichlorobenzenes, have shown that the quantum yields for the loss of the parent compound can be significant. For instance, the photolysis of 1,2,3- and 1,2,4-trichlorobenzene (B33124) in various solvents resulted in quantum yields of around 0.4. documentsdelivered.com The efficiency of photolysis can be influenced by the solvent and the presence of other substances that can act as photosensitizers. For example, acetone (B3395972) can act as a sensitizer (B1316253) in the photolysis of α-substituted p-chlorotoluenes, leading to reductively dechlorinated products. rsc.org The position of the halogen on the aromatic ring also influences the rate of photolysis.
Interactive Table: Photolysis Quantum Yields of Selected Halogenated Benzenes
| Compound | Solvent | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 1,2,3-Trichlorobenzene | Cyclohexane | ~0.4 | documentsdelivered.com |
| 1,2,4-Trichlorobenzene | 2-Propanol | ~0.4 | documentsdelivered.com |
| 1,3,5-Trichlorobenzene | Methanol | 0.1 - 0.2 | documentsdelivered.com |
Note: Data for 2-Chloro-1,5-difluoro-3-methylbenzene is not available; the table presents data for structurally related compounds to infer potential behavior.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com AOPs are considered highly effective for the degradation of recalcitrant organic pollutants like halogenated aromatics. nih.gov
The hydroxyl radical is a powerful, non-selective oxidizing agent that can initiate the degradation of a wide range of organic compounds. wikipedia.orghydrogenlink.com In the context of halogenated aromatics, the reaction with •OH is a major atmospheric removal process. rsc.org The reaction typically begins with the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. rsc.org
This intermediate can then undergo several reactions, including the elimination of a halogen atom or further oxidation, leading to ring cleavage and mineralization. The rate of reaction with hydroxyl radicals is a key factor in determining the atmospheric lifetime of these compounds. For instance, the rate constant for the reaction of o-dichlorobenzene with •OH has been determined to be (2.69 ± 0.3) × 10⁹ L mol⁻¹ s⁻¹. researchgate.net The presence of multiple halogen substituents, such as in this compound, is expected to influence the sites of •OH attack and the subsequent degradation pathway.
Interactive Table: Rate Constants for the Reaction of Selected Aromatic Compounds with Hydroxyl Radicals
| Compound | Rate Constant (L mol⁻¹ s⁻¹) | Conditions | Reference |
|---|---|---|---|
| Benzene (B151609) | - | Radiolysis in N₂O/O₂ saturated aqueous solution | rsc.org |
| o-Dichlorobenzene | (2.69 ± 0.3) × 10⁹ | Photolysis of Nitrite | researchgate.net |
| Maprotiline | - | Photo-Fenton-like processes | mdpi.com |
Note: Specific kinetic data for this compound is not available. The table provides data for related aromatic structures to illustrate the reactivity with hydroxyl radicals.
During the oxidation of halogenated aromatic compounds, particularly halogenated phenols which can be intermediates in the degradation of more complex structures, reactive species such as quinoid and semiquinone radicals can be formed. The oxidation of pentachlorophenol, for example, can lead to the formation of tetrachloroquinoid intermediates. nih.gov
These quinoid structures are themselves reactive and can undergo further transformations. For instance, tetrachloro-1,4-benzoquinone (a carcinogenic quinoid metabolite of pentachlorophenol) can react with hydrogen peroxide to produce hydroxyl radicals, leading to a two-step chemiluminescence. nih.gov The formation of phenoxyl radicals from phenols is a key step in these oxidation processes. These radicals are relatively stable but can react further, for example, with molecular oxygen or through self-reaction to form more complex products, including chlorinated 4,4′-diphenyl quinones. nih.gov The specific intermediates formed from this compound would depend on the initial site of oxidative attack and the subsequent reaction cascade.
Advanced Oxidation Processes (AOPs) for Haloaromatic Remediation
Biotic Degradation Pathways
Biotic degradation relies on the metabolic capabilities of microorganisms to break down organic compounds. The presence of halogens on an aromatic ring generally increases its resistance to microbial attack. The high strength of the carbon-fluorine bond, in particular, makes fluorinated aromatics challenging substrates for biodegradation. researchgate.net
Microbial dehalogenation is a critical step in the biodegradation of halogenated aromatic compounds. This process can occur under both aerobic and anaerobic conditions through different enzymatic mechanisms.
Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by oxygenases. nih.gov Dioxygenases incorporate two atoms of oxygen, leading to the formation of a dihydrodiol, which can then be rearomatized to a catechol. nih.gov Dehalogenation can occur either before or after ring cleavage. Monooxygenases can also initiate degradation by hydroxylating the aromatic ring, which can lead to the elimination of a halogen atom. nih.gov The degradation of fluorobenzene (B45895) by some bacterial strains proceeds via the formation of 4-fluorocatechol (B1207897), which is then subject to ortho-cleavage. nih.gov
Anaerobic degradation of halogenated aromatics often proceeds via reductive dehalogenation, where the halogenated compound serves as an electron acceptor, and the halogen is removed and replaced by a hydrogen atom. nih.gov This process is particularly important for highly chlorinated compounds. However, fluorinated aromatic compounds have been found to be largely recalcitrant under methanogenic and sulfate-reducing conditions. nih.gov Some denitrifying bacteria have been shown to degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate, with stoichiometric release of fluoride (B91410). nih.gov The success of microbial dehalogenation is highly dependent on the specific microorganism, the type and position of the halogens, and the prevailing environmental conditions.
Interactive Table: Microbial Degradation of Halogenated Aromatic Compounds
| Compound | Microorganism/Consortium | Condition | Key Finding | Reference |
|---|---|---|---|---|
| Chlorobenzenes | Anaerobic Microbial Consortium | Anaerobic | Sequential reductive dechlorination to benzene | nih.gov |
| Fluorobenzene | Rhizobiales sp. strain F11 | Aerobic | Degradation via 4-fluorocatechol and catechol | nih.gov |
| 2-Fluorobenzoate | Denitrifying bacteria | Anaerobic | Utilized as a growth substrate with fluoride release | nih.gov |
| 4-Fluorobenzoate | Denitrifying bacteria | Anaerobic | Utilized as a growth substrate with fluoride release | nih.gov |
Note: This table summarizes findings for compounds structurally related to this compound to provide insight into potential biotic degradation pathways.
Microbial Dehalogenation Mechanisms
Reductive Dehalogenation as an Initial Step
Under anaerobic conditions, a crucial initial step in the degradation of many highly halogenated aromatic compounds is reductive dehalogenation. nih.gov This process involves the replacement of a halogen substituent (e.g., chlorine or fluorine) with a hydrogen atom. nih.govwikipedia.org This reaction is a form of respiration for certain anaerobic bacteria, known as organohalide-respiring bacteria, which use the halogenated compound as a terminal electron acceptor. nih.govacs.org
The general reaction can be summarized as: R-X + 2e⁻ + H⁺ → R-H + X⁻ (where R is the aromatic compound and X is a halogen)
For a compound like this compound, this process would likely begin with the removal of the chlorine atom, as carbon-chlorine bonds are generally more susceptible to reductive cleavage than the stronger carbon-fluorine bonds. Successive dehalogenation steps would make the molecule less toxic and more amenable to subsequent oxidative degradation if conditions become aerobic. epa.gov This sequential removal of halogens has been observed in the degradation of compounds like hexachlorobenzene, which is dechlorinated stepwise to chlorobenzene (B131634). nih.gov
Enzymatic Reactions for Dehalogenation (e.g., Oxygenases, Hydrolases)
In aerobic environments, dehalogenation is typically mediated by oxygenase and hydrolase enzymes. These reactions often occur after an initial oxidation of the aromatic ring. nih.gov
Oxygenases are enzymes that incorporate oxygen atoms from molecular oxygen (O₂) into their substrates. nih.gov
Monooxygenases incorporate a single oxygen atom, typically adding a hydroxyl (-OH) group. This hydroxylation can destabilize the carbon-halogen bond, leading to the spontaneous or enzymatically catalyzed elimination of the halide. nih.gov
Dioxygenases incorporate both atoms of O₂, adding two hydroxyl groups to the aromatic ring to form a cis-dihydrodiol. researchgate.net This is a critical step that activates the aromatic ring for cleavage. Subsequent dehydrogenation re-aromatizes the ring, forming a substituted catechol. During this process, a halogen can be removed. For example, the degradation of chlorobenzene by some Pseudomonas species involves a dioxygenase that converts it to a chlorobenzene dihydrodiol, which is then processed to a chlorocatechol. nih.gov
Hydrolases are enzymes that catalyze the cleavage of chemical bonds by adding water. In the context of dehalogenation, hydrolytic dehalogenases replace a halogen substituent directly with a hydroxyl group. This mechanism is common for aliphatic halogenated compounds but can also occur with aromatic compounds, particularly if the ring is activated by other substituents.
The table below summarizes the key enzyme classes involved in aerobic dehalogenation.
| Enzyme Class | Function in Dehalogenation | Cofactors/Reactants | Typical Substrates |
| Monooxygenases | Incorporate one oxygen atom (as -OH), destabilizing the C-X bond and leading to halide elimination. | O₂, NAD(P)H | Halogenated phenols, benzenes |
| Dioxygenases | Incorporate two oxygen atoms (as -OH), forming a dihydroxylated intermediate (catechol) and activating the ring. | O₂, NAD(P)H, Fe²⁺ | Halogenated benzenes, toluenes, PAHs |
| Hydrolases | Replace a halogen atom directly with a hydroxyl group via the addition of water. | H₂O | Halogenated alkanes, some activated aromatics |
Aromatic Ring Cleavage Pathways
Once a dihydroxylated intermediate, typically a substituted catechol, is formed, the aromatic ring is primed for cleavage by a class of enzymes called catechol dioxygenases . psu.edu This is the most critical step in dismantling the stable aromatic structure. There are two primary modes of cleavage: intradiol and extradiol.
Intradiol (or ortho) cleavage occurs when the bond between the two hydroxyl groups of the catechol is broken. This reaction is catalyzed by intradiol dioxygenases, such as catechol 1,2-dioxygenase, which contain a non-heme Fe(III) ion in their active site. psu.edunih.gov The product of this cleavage is cis,cis-muconic acid or a substituted derivative thereof. nih.gov This pathway generally leads to the complete mineralization of chloroaromatic compounds. iaea.org
Extradiol (or meta) cleavage involves the breaking of a carbon-carbon bond adjacent to one of the hydroxyl groups. psu.edu Extradiol dioxygenases, such as catechol 2,3-dioxygenase, catalyze this reaction and typically contain a non-heme Fe(II) or Mn(II) ion. researchgate.net This cleavage results in the formation of a 2-hydroxymuconic semialdehyde, which is often bright yellow.
The mode of ring cleavage is a critical determinant of the subsequent metabolic pathway.
| Feature | Intradiol (Ortho) Cleavage | Extradiol (Meta) Cleavage |
| Enzyme | Intradiol Dioxygenase (e.g., Catechol 1,2-dioxygenase) | Extradiol Dioxygenase (e.g., Catechol 2,3-dioxygenase) |
| Cleavage Site | Between the two hydroxyl groups | Adjacent to one of the hydroxyl groups |
| Active Site Metal | Typically Fe(III) (non-heme) | Typically Fe(II) or Mn(II) (non-heme) |
| Initial Product | cis,cis-Muconic acid derivatives | 2-Hydroxymuconic semialdehyde derivatives |
| Significance | Common pathway for complete mineralization of chlorocatechols. | More common overall, but can be inhibited by halogen substituents. |
The presence, type, and position of halogen substituents on the aromatic ring significantly affect the efficiency and even the pathway of degradation. Halogens like chlorine and fluorine are strongly electronegative and exert a powerful electron-withdrawing inductive effect. msu.edulibretexts.org This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack by oxygenase enzymes, which is often the first step in aerobic degradation. msu.edu
This deactivation generally makes halogenated aromatics more recalcitrant than their non-halogenated counterparts. slideshare.net Specifically for ring cleavage:
Enzyme Specificity: Ring cleavage dioxygenases have specific substrate ranges. The size and electronic nature of the halogen substituents can prevent the catechol intermediate from properly binding to the enzyme's active site or can inhibit the catalytic reaction.
Pathway Selection: The type of substituent can influence whether the ring is cleaved via the intradiol or extradiol pathway. Electron-donating groups tend to favor meta-cleavage, while electron-withdrawing groups can influence the pathway differently depending on the specific enzyme and organism. nih.gov
Product Inhibition: The products of ring cleavage of halogenated catechols can sometimes be toxic to the cell or act as dead-end metabolites, inhibiting further degradation.
For this compound, the presence of three electron-withdrawing halogens would be expected to make the initial dioxygenase attack challenging. The fluorine atoms, being more electronegative than chlorine, have a particularly strong inductive effect. researchgate.netresearchgate.net The methyl group, being electron-donating, slightly activates the ring, but its effect is likely outweighed by the three halogens.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (Electrophilic Attack) |
| -Cl, -Br, -I | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating |
| -F | Very Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating |
| -CH₃ (Alkyl) | Weakly Electron-Donating | N/A | Activating |
| -NO₂ | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | Strongly Deactivating |
| -OH | Strongly Electron-Withdrawing | Strongly Electron-Donating | Strongly Activating |
Microbial Adaptation and Genetic Evolution in Haloaromatic Degradation
The ability of microorganisms to degrade synthetic pollutants like halogenated aromatics is a remarkable example of rapid evolution. nih.govresearchgate.net Since these compounds are relatively new to the environment, microbes have had to adapt existing metabolic pathways or acquire new genetic information to utilize them as carbon and energy sources. nih.gov
This evolution occurs through several key mechanisms:
Gene Mutation: Point mutations in existing enzyme-coding genes can alter the enzyme's active site, broadening its substrate specificity to include novel halogenated compounds.
Horizontal Gene Transfer: Bacteria can exchange genetic material through plasmids, transposons, and integrative and conjugative elements (ICEs). researchgate.net Degradative genes are often found clustered together in "operons" on these mobile genetic elements. A microbe can acquire an entire degradation pathway from another species, allowing for rapid adaptation to a new pollutant.
Gene Rearrangement and Assembly: Novel pathways can be assembled by combining genes or modules of genes from different pre-existing pathways. researchgate.net For instance, a bacterium might combine an upper pathway for transforming a halogenated aromatic to a chlorocatechol with a lower pathway for chlorocatechol mineralization from a different organism.
This genetic plasticity allows microbial communities in contaminated sites to evolve the capacity to degrade even highly persistent compounds over time. researchgate.net
Fate and Transformation in Environmental Compartments
The environmental fate of a chemical describes its transport and transformation in various environmental media (air, water, soil). cdc.gov For this compound, its behavior is governed by its physicochemical properties, which are characteristic of persistent organic pollutants (POPs). wikipedia.org
Persistence: The strong carbon-fluorine and carbon-chlorine bonds, combined with the stable aromatic ring, make the molecule resistant to chemical, biological, and photolytic degradation. wikipedia.org It is expected to persist in the environment for long periods.
Transport: As a semi-volatile organic compound, it can partition between different environmental compartments. It can be transported over long distances in the atmosphere and deposited in soil and water.
Sorption: Due to its likely low water solubility and moderate lipophilicity (fat-solubility), it will tend to adsorb to organic matter in soil and sediment. service.gov.uknih.gov This sorption can decrease its bioavailability for microbial degradation but also makes it a long-term source of contamination.
Bioaccumulation: Halogenated aromatic compounds can bioaccumulate in the fatty tissues of organisms, leading to biomagnification up the food chain. wikipedia.org
While microbial degradation is the ultimate pathway for the complete destruction of this compound, the rate of this process in natural environments is likely to be slow due to the compound's chemical stability and the specific microbial populations and environmental conditions required.
Mechanisms Governing Persistence and Reactivity
The environmental persistence and reactivity of halogenated aromatic compounds, including this compound, are governed by a combination of their chemical stability and their susceptibility to various degradation processes. The presence of halogen atoms on the aromatic ring significantly influences these properties.
Halogenated aromatics are known for their stability and can persist in the environment, leading to their classification as persistent organic pollutants. msdvetmanual.com This persistence is largely attributed to the strength of the carbon-halogen bonds. Specifically, the carbon-fluorine bond is the strongest covalent bond in organic chemistry, which makes fluorinated aromatic compounds particularly resistant to degradation. numberanalytics.comnih.gov The presence of multiple fluorine atoms in this compound contributes to its predicted environmental stability.
The reactivity of halogenated aromatics in the environment is primarily dictated by their susceptibility to biotic and abiotic degradation mechanisms. Biotic degradation involves transformation by microorganisms, while abiotic processes include hydrolysis and photolysis. numberanalytics.com For many halogenated aromatics, microbial degradation is a key removal mechanism. nih.govnih.gov However, the efficiency of this process is highly dependent on the specific chemical structure of the compound.
The initial steps in the microbial degradation of aromatic compounds often involve oxygenase enzymes that introduce hydroxyl groups onto the aromatic ring. nih.govnih.gov The presence of electron-withdrawing halogen substituents, such as chlorine and fluorine, deactivates the aromatic ring towards electrophilic attack by these oxygenases, thereby reducing the rate of degradation. nih.govacs.orgnih.gov Consequently, halogenated aromatics are generally more recalcitrant than their non-halogenated counterparts.
Under anaerobic conditions, a common degradation pathway for highly chlorinated benzenes is reductive dechlorination, where a halogen atom is replaced by a hydrogen atom. nih.govmicrobe.com This process is less common for fluorinated compounds due to the high strength of the C-F bond.
The following table summarizes the key factors influencing the persistence and reactivity of halogenated aromatics:
| Factor | Influence on Persistence and Reactivity |
| Carbon-Halogen Bond Strength | Stronger bonds (e.g., C-F) lead to greater persistence and lower reactivity. |
| Number of Halogen Substituents | Increasing the number of halogens generally increases persistence. |
| Type of Halogen | Fluorine substitution typically confers greater persistence than chlorine substitution. |
| Position of Halogens | The substitution pattern on the aromatic ring can affect microbial recognition and enzymatic attack. |
| Presence of Other Functional Groups | Groups like methyl can influence the electronic properties of the ring and its susceptibility to degradation. |
| Environmental Conditions | Aerobic vs. anaerobic conditions dictate the predominant microbial degradation pathways. |
Influence of Chemical Structure on Biodegradability
The chemical structure of a halogenated aromatic compound is a critical determinant of its biodegradability. Specific structural features, such as the number and type of halogen atoms, their position on the aromatic ring, and the presence of other substituents, profoundly impact the rate and extent of microbial degradation.
Number and Type of Halogen Atoms:
Generally, an increase in the number of halogen substituents on an aromatic ring leads to decreased biodegradability. ub.edu This is because a higher degree of halogenation increases the compound's stability and resistance to enzymatic attack. For instance, lower chlorinated benzenes are more susceptible to aerobic biodegradation than their higher chlorinated counterparts. nih.govmicrobe.com
The type of halogen is also crucial. As mentioned, the exceptional strength of the carbon-fluorine bond makes fluorinated aromatics particularly resistant to degradation compared to chlorinated analogs. numberanalytics.comnih.gov Therefore, the two fluorine atoms in this compound are expected to significantly contribute to its persistence.
Position of Halogen Atoms:
The substitution pattern of halogens on the aromatic ring influences the accessibility of the molecule to microbial enzymes. The relative positions of the halogens can create steric hindrance, which may prevent the active site of an enzyme from effectively binding to the substrate. bibliotekanauki.pl For example, some studies on chlorinated benzenes have shown that the degradation rates differ between isomers, suggesting that the position of the chlorine atoms affects the efficiency of microbial degradation. bibliotekanauki.pl
Other Substituents:
The presence of other functional groups, such as the methyl group in this compound, can also affect biodegradability. A methyl group can influence the electronic properties of the aromatic ring and may either enhance or inhibit degradation depending on the specific microorganism and its enzymatic machinery.
The initial step in the aerobic degradation of many aromatic compounds is the enzymatic conversion to a catechol derivative. nih.govnih.gov The presence of electron-withdrawing halogen substituents generally decreases the rates of these catechol 1,2-dioxygenation reactions. nih.govnih.gov
The following table provides a qualitative comparison of how different structural features are expected to influence the biodegradability of halogenated aromatic compounds.
| Structural Feature | Expected Influence on Biodegradability | Rationale |
| Increasing number of halogens | Decrease | Increased chemical stability and resistance to enzymatic attack. ub.edu |
| Presence of fluorine vs. chlorine | Decrease | Higher C-F bond strength makes the molecule more recalcitrant. numberanalytics.comnih.gov |
| Ortho-substitution | May decrease | Can cause steric hindrance for enzymatic attack. bibliotekanauki.pl |
| Presence of a methyl group | Variable | Can alter the electronic properties of the ring, with effects dependent on the specific metabolic pathway. |
Applications in Advanced Organic Synthesis and Materials Science
2-Chloro-1,5-difluoro-3-methylbenzene as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate is rooted in the distinct reactivity of its substituent groups. The presence of both chlorine and fluorine atoms, along with a methyl group, provides multiple sites for chemical modification, allowing for a stepwise and controlled elaboration of the molecule.
Building Block for Complex Fluorinated and Chlorinated Aromatic Systems
This compound is a key starting material for the synthesis of more complex polysubstituted aromatic systems. The differential reactivity of the halogen atoms can be exploited in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, the chlorine atom can be selectively targeted for palladium-catalyzed cross-coupling reactions, leaving the more inert fluorine atoms untouched. This allows for the sequential introduction of different functional groups, leading to the construction of highly functionalized aromatic cores that are central to many advanced materials and pharmaceutical compounds.
The methyl group can also be a site for further functionalization. For example, it can undergo free-radical halogenation to introduce a handle for subsequent transformations, further expanding the synthetic possibilities.
Precursor for Active Pharmaceutical Ingredient (API) Synthesis
The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance their metabolic stability, bioavailability, and binding affinity. hovione.compharmtech.com this compound serves as a valuable precursor for the synthesis of fluorinated APIs. alfa-chemistry.com The difluorinated phenyl motif is a common feature in many modern drugs, and this compound provides a readily available starting point for their synthesis.
Rational Design of Derivatives for Specific Chemical Properties
The strategic functionalization of this compound allows for the rational design of derivatives with tailored chemical properties. By carefully selecting the reaction conditions and reagents, chemists can control the outcome of chemical transformations and synthesize molecules with desired functionalities.
Exploiting Regioselectivity for Targeted Functionalization
The substitution pattern of this compound directs the regioselectivity of further chemical reactions. For example, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents will determine the position of the incoming electrophile. Computational models can be used to predict the most likely sites of reaction, aiding in the design of synthetic routes to specific isomers. wuxiapptec.com
Similarly, in nucleophilic aromatic substitution reactions, the positions of the electron-withdrawing fluorine atoms can activate the ring towards nucleophilic attack, and the position of the leaving group (chlorine) is well-defined. This inherent regioselectivity is a significant advantage in multi-step syntheses, as it reduces the formation of unwanted isomers and simplifies purification processes.
Integration into Advanced Organic Synthesis Strategies
This compound can be integrated into complex, multi-step synthetic strategies to access novel molecules. Its utility as a building block allows for its incorporation into convergent synthetic routes, where different fragments of a target molecule are synthesized separately and then combined. This approach is often more efficient than linear syntheses for the construction of complex targets.
Furthermore, the functional groups present on this compound are compatible with a wide range of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, C-H activation, and flow chemistry techniques. This compatibility ensures that the compound can be utilized in state-of-the-art synthetic campaigns.
Role in the Development of Organofluorine Chemistry
The study of compounds like this compound contributes to the broader development of organofluorine chemistry. The unique electronic properties of fluorine significantly influence the reactivity and properties of organic molecules. Research into the synthesis and reactions of such polysubstituted aromatic compounds helps to expand the toolbox of synthetic chemists and provides a deeper understanding of the fundamental principles of organofluorine chemistry.
Future Research Directions and Challenges
Development of More Efficient and Selective Synthetic Methods
One reported synthesis for a structurally similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights a method that involves the treatment of a lithiated precursor with 1,1,2-trichloro-1,2,2-trifluoroethane. researchgate.net However, this approach necessitates the use of dangerous alkyllithium reagents at extremely low temperatures (e.g., -75°C), which poses significant challenges for large-scale industrial production. researchgate.net Future research must focus on developing more practical and safer synthetic routes.
Key areas for future investigation include:
Transition-Metal Catalyzed Cross-Coupling: Exploring methodologies like Suzuki and Negishi cross-couplings could provide milder and more selective pathways. The development of chemoselective strategies, which differentiate between halogen atoms, would be particularly valuable. For instance, methods that allow for the selective coupling at the chlorine position while leaving the fluorine atoms intact are highly desirable. nih.gov
Direct C-H Functionalization: Photochemical or transition-metal-catalyzed C-H activation presents an atom-economical approach to introduce substituents onto the aromatic ring. beilstein-journals.org Research into directing group strategies that can selectively functionalize the available C-H positions on the 2-Chloro-1,5-difluoro-3-methylbenzene scaffold would be a significant advancement. However, achieving high regio- and chemoselectivity in molecules with multiple C-H bonds and reactive halogens remains a formidable challenge. beilstein-journals.org
Flow Chemistry: The use of microreactor technology could enable the safer use of hazardous reagents and extreme conditions by minimizing reaction volumes and enhancing heat and mass transfer. This could make existing, high-yielding routes more viable for larger-scale synthesis.
The table below outlines potential synthetic strategies and the associated challenges that need to be addressed in future research.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Improved Halogenation/Nitration | Utilizes common, well-understood reactions. | Poor regioselectivity leading to isomeric mixtures; harsh acid conditions. |
| Transition-Metal Cross-Coupling | High selectivity and functional group tolerance. | Catalyst poisoning; differentiating between C-Cl and C-F bonds; cost of catalysts. |
| Direct C-H Activation/Fluorination | Atom economy; late-stage functionalization. | Low regioselectivity; inertness of C-H bonds requiring reactive intermediates. |
| Flow Chemistry Synthesis | Improved safety for hazardous reactions; precise control. | Initial setup costs; potential for clogging; scaling up production. |
Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations. The interplay of the electronic effects of the chloro, fluoro, and methyl substituents governs the compound's reactivity in electrophilic and nucleophilic aromatic substitution reactions. Future research should leverage a synergistic combination of experimental kinetics and computational modeling to unravel these complexities.
Density Functional Theory (DFT) has emerged as a powerful tool for studying halogenated aromatic compounds. rsc.org DFT calculations can predict the structures of reaction intermediates and transition states, elucidate the electronic effects of substituents, and provide insights into reaction pathways. acs.orgnih.govresearchgate.net For instance, computational studies can determine how the presence of fluorine atoms influences the electron distribution (π-system) of the benzene (B151609) ring and the stability of reaction intermediates. nih.govnih.govresearchgate.net
Future research directions in this area should include:
DFT Modeling of Reaction Pathways: Computational studies to map the potential energy surfaces for key reactions, such as nitration, halogenation, and metal-catalyzed coupling. This can help predict the most likely products and identify reaction bottlenecks. acs.org
Spectroscopic Analysis of Intermediates: Utilizing techniques like low-temperature NMR to trap and characterize fleeting reaction intermediates, providing direct experimental evidence to support proposed mechanisms.
The combination of these approaches will provide a detailed picture of the structure-reactivity relationships, enabling chemists to rationally design more selective and efficient reactions.
Elucidation of Novel Biotransformation Pathways
As with many halogenated aromatic compounds, understanding the biotransformation of this compound is essential for assessing its environmental fate and potential toxicological profile. The metabolism of halogenated benzenes is often initiated by cytochrome P450 (CYP) enzymes, which catalyze oxidation reactions. nih.govnih.gov
The typical aerobic degradation pathway for chlorinated benzenes involves dioxygenase enzymes that introduce hydroxyl groups to form chlorocatechols. ub.edunih.govethz.ch These catechols then undergo ring cleavage, eventually leading to intermediates of central metabolism. nih.gov However, the specific combination of chloro, fluoro, and methyl groups on this particular molecule may lead to novel or less common metabolic routes. The fluorine atoms, known for their strong electron-withdrawing nature and the strength of the C-F bond, could significantly influence the initial enzymatic attack and subsequent degradation steps.
Future research should focus on:
Microbial Degradation Studies: Incubating this compound with various microbial consortia from contaminated sites to identify strains capable of its degradation. nih.gov Metagenomic analysis of these consortia could help identify novel enzymes and entire catabolic pathways. nih.govresearchgate.netresearchgate.netarxiv.org
Metabolite Identification: Using advanced analytical techniques like LC-MS/MS and GC-MS to identify the intermediate and final products of its biotransformation in both microbial and mammalian systems.
In Vitro Enzymatic Assays: Employing purified enzymes, particularly cytochrome P450s and dioxygenases, to study the initial steps of metabolism and determine the specific metabolites formed. This can help clarify whether the molecule is detoxified or bioactivated to more reactive species, such as benzoquinones. nih.govresearchgate.net
A particular challenge is understanding how the mixed halogen substitution affects dehalogenation, a critical step in detoxification. Research into whether initial attack occurs at a C-H, C-Cl, or C-F bond and the subsequent enzymatic machinery involved will be crucial.
| Metabolic Process | Key Enzymes | Potential Metabolites | Research Question |
| Oxidation | Cytochrome P450, Dioxygenases | Halogenated phenols, catechols | Which position on the ring is most susceptible to initial enzymatic attack? |
| Dehalogenation | Dehalogenases | Fluorinated/methylated phenols | Does the process involve reductive, oxidative, or hydrolytic dehalogenation? |
| Ring Cleavage | Catechol Dioxygenases | Halogenated muconic acids | How do the remaining halogens affect the efficiency of the ring-cleavage enzymes? |
| Conjugation | Glutathione S-transferases | Glutathione adducts | Does biotransformation lead to the formation of reactive electrophiles? |
Exploration of New Applications in Specialized Chemical Synthesis
The primary value of this compound lies in its potential as a highly functionalized building block for the synthesis of more complex molecules. Halogenated aromatic compounds are foundational in the production of numerous pharmaceuticals and agrochemicals. nih.gov For example, fluorinated quinolones are a major class of antibacterial drugs, and many modern herbicides and fungicides incorporate fluorinated aromatic moieties. researchgate.netjmu.edu
The unique electronic and steric properties of this compound make it an attractive starting material for creating novel bioactive compounds. The substituents allow for selective, stepwise modifications, enabling the construction of a diverse library of derivatives for biological screening.
Future exploration of applications should focus on:
Synthesis of Agrochemicals: Using the compound as a scaffold to synthesize new classes of pesticides or herbicides. The fluorine atoms can enhance metabolic stability and binding affinity to target enzymes, potentially leading to more potent and selective agents. jmu.edu
Pharmaceutical Intermediates: Employing it as a key intermediate in the synthesis of novel drug candidates. The substitution pattern could be crucial for optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Materials Science: Investigating its use as a monomer or precursor for specialty polymers or liquid crystals, where the polarity and rigidity imparted by the halogen atoms could lead to desirable material properties.
The challenge lies in identifying high-value target molecules where the specific structure of this building block offers a clear advantage over simpler, more accessible starting materials. This will require close collaboration between synthetic chemists and researchers in life sciences and materials science to identify needs and opportunities for such specialized chemical synthons.
Q & A
Basic: What are the recommended synthesis methods for 2-chloro-1,5-difluoro-3-methylbenzene, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves halogenation and functional group substitution. A plausible route starts with 1,3-dimethylbenzene, followed by sequential fluorination and chlorination. For fluorination, use HF or KF under controlled conditions (e.g., 80–100°C), and chlorination can employ Cl₂ gas with FeCl₃ catalysis. Purification via fractional distillation (boiling point ~98–99°C) or column chromatography (silica gel, hexane/ethyl acetate) is critical. Monitor purity using GC-MS or HPLC (>95% purity threshold) .
Basic: What physicochemical properties are critical for experimental design involving this compound?
Methodological Answer:
Key properties include:
| Property | Value/Risk | Source |
|---|---|---|
| Boiling Point | ~98–99°C | |
| Reactivity with Water | Violent reaction, releases toxic gases | |
| Stability | Air/moisture-sensitive; store under N₂ | |
| Flash Point | >110°C (non-flammable) | |
| Design experiments in anhydrous conditions (glovebox/Schlenk line) and avoid aqueous solvents. |
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, chemical-resistant lab coat, and sealed goggles.
- Ventilation: Use fume hoods to prevent inhalation of vapors.
- Emergency Measures:
- Storage: Inert atmosphere, sealed containers, and segregated from water sources .
Advanced: How do substituent positions influence its reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
The 1,2,4-trisubstituted pattern (Cl, F, CH₃) creates electronic and steric effects:
- Electron-withdrawing Cl/F activate the ring for NAS but direct substituents to meta/para positions.
- Methyl group sterically hinders ortho positions.
Experimental validation: Use kinetic studies with varying nucleophiles (e.g., NH₃, OH⁻) and monitor reaction rates via NMR. Computational modeling (DFT) can predict regioselectivity .
Advanced: What spectroscopic techniques are optimal for structural elucidation?
Methodological Answer:
- ¹⁹F NMR: Identifies fluorine environments (δ ~ -110 to -160 ppm for aromatic F).
- ¹H NMR: Methyl protons appear as a singlet (~δ 2.3 ppm); aromatic protons split due to Cl/F coupling.
- GC-MS/EI: Fragmentation patterns confirm molecular ion (M⁺ = 178.5 g/mol) and chlorine isotopes.
Cross-reference with PubChem data for validation .
Advanced: How does the compound’s stability vary under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions (pH < 3): Risk of hydrolysis due to Cl/F lability. Monitor via pH-stat titration and track degradation byproducts (e.g., phenolic derivatives) with LC-MS.
- Basic Conditions (pH > 10): Possible dechlorination; use TLC or IR to detect COO⁻ formation.
Stabilizers like BHT (0.1%) can mitigate radical degradation .
Advanced: How to assess ecological risks of accidental release?
Methodological Answer:
- Bioaccumulation: Use logP calculations (estimated ~2.8) to predict lipid solubility.
- Aquatic Toxicity: Perform Daphnia magna LC₅₀ assays (reference EC₅₀ values for similar chloroaromatics).
- Degradation: Test photolytic breakdown under UV light (λ = 254 nm) and analyze intermediates via HRMS .
Advanced: How to resolve contradictions in reported reaction yields?
Methodological Answer:
- Variable Control: Replicate studies while standardizing catalysts (e.g., FeCl₃ vs. AlCl₃), temperature (±2°C), and solvent purity.
- Data Triangulation: Cross-validate yields using HPLC (quantitative) and NMR (qualitative). Apply statistical tools (ANOVA) to identify significant outliers .
Advanced: What computational methods predict intermolecular interactions with biomolecules?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to cytochrome P450 (target for toxicity studies).
- MD Simulations: GROMACS for stability analysis of ligand-enzyme complexes (20 ns trajectories).
Validate with experimental IC₅₀ assays .
Advanced: How to design a scalable synthesis route for gram-scale production?
Methodological Answer:
- Batch vs. Flow Chemistry: Optimize flow reactors for exothermic steps (e.g., chlorination).
- Catalyst Recycling: Test heterogeneous catalysts (e.g., FeCl₃ on SiO₂) to reduce waste.
- Green Metrics: Calculate E-factor; substitute hazardous solvents (e.g., DMF → 2-MeTHF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
